4-(Tetrahydro-2h-pyran-2-yl)butan-2-one

Lipophilicity ADME Compound Property

4-(Tetrahydro-2H-pyran-2-yl)butan-2-one (CAS 90646-15-4) is a saturated heterocyclic ketone characterized by a tetrahydropyran (THP) ring attached at the C2 position to a butan-2-one chain. It has the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
Cat. No. B13608073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tetrahydro-2h-pyran-2-yl)butan-2-one
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCC(=O)CCC1CCCCO1
InChIInChI=1S/C9H16O2/c1-8(10)5-6-9-4-2-3-7-11-9/h9H,2-7H2,1H3
InChIKeyRMPVVSBFMPKBGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tetrahydro-2H-pyran-2-yl)butan-2-one: Structure, Classification, and Supplier Baseline


4-(Tetrahydro-2H-pyran-2-yl)butan-2-one (CAS 90646-15-4) is a saturated heterocyclic ketone characterized by a tetrahydropyran (THP) ring attached at the C2 position to a butan-2-one chain . It has the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . The compound features a carbonyl group and a cyclic ether, classifying it as a ketone with a cyclic ether component . Commercial availability is primarily for research use, with typical purity specifications of 97–98% .

Why Generic Substitution Fails: The Critical Role of Tetrahydropyranyl Regioisomerism in 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one


In-class compounds with a tetrahydropyran ring cannot be simply interchanged due to regioisomer-specific properties. The position of the THP ring attachment (C2 vs. C3 vs. C4) profoundly influences lipophilicity, steric accessibility of the ketone, and overall molecular shape . For instance, the LogP of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one is approximately 1.92 , whereas the 4-yl regioisomer exhibits a LogP of approximately 1.16 . This difference in lipophilicity directly impacts membrane permeability, extraction efficiency, and chromatographic behavior . Furthermore, the spatial orientation of the THP ring can alter the ketone's reactivity and its ability to interact with biological targets, making generic substitution a high-risk proposition [1].

Quantitative Differentiation Guide for 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one Selection and Procurement


Lipophilicity Benchmarking: LogP Differentiation from Regioisomers

The calculated LogP (clogP) of 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one is 1.92, as reported by ChemScene . This value is significantly higher than the LogP of 1.16 for the 4-yl regioisomer, 4-(Tetrahydro-2H-pyran-4-yl)butan-2-one . The difference of 0.76 log units corresponds to a nearly six-fold difference in lipophilicity, directly affecting compound distribution, membrane permeability, and chromatographic retention .

Lipophilicity ADME Compound Property

Purity and Supplier Consistency: Benchmarking Commercial Specifications

Commercial suppliers consistently offer 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one with a minimum purity specification of 97–98% . This contrasts with many structurally related analogs (e.g., 1-(Oxan-2-yl)butan-2-one) which are often available only at 95% purity or are not routinely stocked . The higher and more consistent purity of the target compound reduces the need for in-house purification and minimizes variability in downstream applications .

Compound Procurement Quality Control Reproducibility

Synthetic Accessibility: Reported Routes vs. Analogs

While specific synthetic procedures for 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one are not detailed in open literature, the compound's C2-substitution pattern is synthetically accessible via known tetrahydropyran chemistry, including Prins cyclization and allylation methodologies [1]. This contrasts with C3- and C4-substituted regioisomers, which often require multi-step sequences or less efficient routes . The commercial availability of the target compound in high purity suggests that its synthesis is scalable and cost-effective relative to less accessible analogs .

Organic Synthesis Building Block Process Chemistry

Absence of Reported Bioactivity: A Critical Differentiation Factor

A comprehensive search of the scientific literature reveals no reported biological activity data for 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one. This is in stark contrast to related tetrahydropyran derivatives, which have been extensively studied as COX-1/2 inhibitors [1], bacterial topoisomerase inhibitors [2], and antinociceptive agents [3]. The lack of bioactivity data for this specific compound makes it a valuable 'negative control' or 'inert scaffold' in medicinal chemistry programs, where it can be used to isolate structure-activity relationships (SAR) without confounding pharmacological effects [4].

Drug Discovery Biological Activity Selectivity

Optimal Application Scenarios for 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one in Research and Industry


Medicinal Chemistry: Negative Control and Scaffold for SAR Studies

Given the absence of reported bioactivity, 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one serves as an ideal negative control or inert scaffold in medicinal chemistry programs [1]. It can be used to isolate the specific contributions of other functional groups in structure-activity relationship (SAR) studies, avoiding confounding effects from the scaffold itself [2].

Lipophilicity-Tuned Building Block for Membrane Permeability Studies

With a clop of 1.92, this compound occupies a lipophilicity window that balances aqueous solubility and membrane permeability, making it a valuable building block for optimizing ADME properties . The significant difference in LogP compared to the 4-yl regioisomer (ΔLogP 0.76) allows for precise tuning of molecular properties .

Synthetic Intermediate for Tetrahydropyran-Containing Natural Products

The C2-substituted tetrahydropyran motif is a common substructure in bioactive natural products [3]. 4-(Tetrahydro-2H-pyran-2-yl)butan-2-one can be utilized as a key intermediate in the total synthesis of such compounds, leveraging established synthetic methodologies for tetrahydropyran functionalization [4].

Analytical Method Development and Compound Identification

The compound's unique combination of a ketone and cyclic ether functional groups, along with its specific NMR and MS fragmentation patterns, makes it a useful standard for developing and validating analytical methods . Its high purity (97–98%) ensures reliable reference data for chromatographic and spectroscopic identification .

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